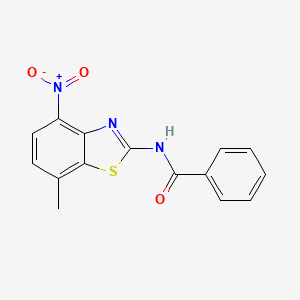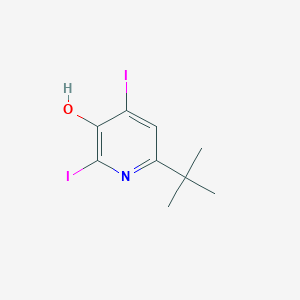
N-(7-methyl-4-nitro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methyl-4-nitro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-4-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine . Another common method involves the use of N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides, which undergo base-promoted intramolecular C–S bond coupling cyclization .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-4-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide and ethanol are frequently used .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(7-methyl-4-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial survival . Additionally, these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(7-methyl-4-nitro-1,3-benzothiazol-2-yl)benzamide include:
N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: Known for its antihyperalgesic effects.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial activity.
2-substituted benzothiazoles: Used in various applications, including as enzyme inhibitors and imaging reagents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group and benzamide moiety contribute to its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C15H11N3O3S |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-(7-methyl-4-nitro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H11N3O3S/c1-9-7-8-11(18(20)21)12-13(9)22-15(16-12)17-14(19)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,19) |
InChI Key |
SCTAMLGKENGUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])N=C(S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
